molecular formula C8H7NO6 B3046845 3-Hydroxy-2-methoxy-4-nitrobenzoic acid CAS No. 1312609-82-7

3-Hydroxy-2-methoxy-4-nitrobenzoic acid

Cat. No.: B3046845
CAS No.: 1312609-82-7
M. Wt: 213.14
InChI Key: BAHBSTAHSQFSPF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methoxy-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-4(8(11)12)2-3-5(6(7)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBSTAHSQFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281396
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
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Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312609-82-7
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312609-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-methoxy-4-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401281396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydroxy 2 Methoxy 4 Nitrobenzoic Acid and Positional Isomers

Strategies for Regioselective Nitration of Benzoic Acid Precursors

Regioselective nitration is a cornerstone in the synthesis of nitroaromatic compounds. The position of the incoming nitro group is dictated by the electronic and steric properties of the substituents already present on the aromatic ring.

Nitration of Substituted Benzaldehydes (e.g., acetyl vanillin nitration for 2-methoxy-4-nitrobenzoic acid precursors)

Substituted benzaldehydes serve as versatile precursors for benzoic acids. The aldehyde group can be oxidized to a carboxylic acid in a later step. Protecting the reactive hydroxyl group, for instance through acetylation, is a common strategy before nitration.

A multi-step process starting from 3-alkoxy-4-acetoxybenzaldehyde (acetyl vanillin, where the alkoxy group is methoxy) can be used to synthesize precursors for compounds like 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com The first step involves the nitration of the acetylated vanillin. google.com In a typical procedure, acetyl vanillin is dissolved in a solvent like dichloroethane or dichloromethane and then treated with a nitrating agent such as concentrated or fuming nitric acid at low temperatures (-20°C to 5°C). google.com This reaction yields 4-formyl-2-methoxy-3-nitro phenyl acetate, which can then be further processed. google.com

Starting MaterialReagentsProduct
Acetyl vanillinFuming Nitric Acid, Dichloroethane4-formyl-2-methoxy-3-nitro phenyl acetate

This interactive table summarizes the nitration of acetyl vanillin.

Nitration of Hydroxy/Methoxy-Substituted Benzoic Acids (e.g., vanillic acid nitration to 4-hydroxy-3-methoxy-5-nitrobenzoic acid)

Direct nitration of substituted benzoic acids is another common approach. The existing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are ortho-, para-directing, influencing the position of nitration. For example, the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid starts from vanillic acid. chemicalbook.com

In this process, vanillic acid is dissolved in acetic acid, and 60% nitric acid is added slowly. The reaction mixture is stirred at room temperature and then quenched in ice water, causing the product to precipitate. chemicalbook.com The resulting 4-hydroxy-3-methoxy-5-nitrobenzoic acid is then collected by filtration. chemicalbook.com This method has been reported to yield the target product as a yellow powder with a 44% yield. chemicalbook.com Vanillin can also be used as a starting material, which is first nitrated to 5-nitrovanillin and then oxidized to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid. The nitration of vanillin is achieved with fuming nitric acid in a solvent like acetonitrile, leveraging the directing effects of the hydroxyl and methoxy groups to introduce the nitro group at the 5-position.

Starting MaterialReagentsProductYield
Vanillic acid60% Nitric Acid, Acetic Acid4-hydroxy-3-methoxy-5-nitrobenzoic acid44% chemicalbook.com
VanillinFuming Nitric Acid, Acetonitrile5-Nitrovanillin95%

This interactive table outlines the nitration of vanillic acid and vanillin.

Multi-Step Synthesis Pathways from Diverse Starting Materials

The synthesis of complex substituted nitrobenzoic acids often necessitates a sequence of reactions to build the desired molecular architecture. These pathways can start from a variety of readily available materials and involve a series of functional group transformations.

Sequential Functional Group Transformations (e.g., nitration, deacetylation, methylation, oxidation, and deprotection sequence for 3-hydroxy-4-methoxy-2-nitrobenzoic acid)

A comprehensive, multi-step synthesis for 3-hydroxy-4-methoxy-2-nitrobenzoic acid has been developed starting from 3-alkoxy-4-acetoxybenzaldehyde. google.com This pathway demonstrates a sequence of controlled chemical modifications:

Nitration : As described previously, the starting material, 3-alkoxy-4-acetoxybenzaldehyde, undergoes nitration to yield an intermediate. google.com

Deacetylation : The acetyl protecting group is removed from the intermediate. This is typically achieved by reacting the compound with an inorganic base (like potassium carbonate or sodium hydroxide) in an organic solvent. google.com

Methylation : The newly freed hydroxyl group is then methylated. google.com

Oxidation : The aldehyde group is oxidized to form the carboxylic acid moiety, creating a benzoic acid derivative. google.com

Deprotection : The final step involves deprotection to yield the target molecule, 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com

This sequential approach allows for the precise construction of the target molecule with high purity after recrystallization. google.com

Oxidation of Methyl or Aldehyde Moieties to Carboxyl Groups (e.g., for 3-hydroxy-4-nitrobenzoic acid)

The oxidation of a methyl or aldehyde group to a carboxylic acid is a fundamental transformation in the synthesis of benzoic acid derivatives. For instance, 3-hydroxy-4-nitrobenzoic acid can be prepared through the nitration of m-cresol, followed by oxidation. google.com In this method, inexpensive m-cresol is first nitrated, and the resulting methyl group is then oxidized to a carboxyl group using hydrogen peroxide (H₂O₂) as the oxidant to obtain the final product. google.com

Alternatively, 3-hydroxy-4-nitrobenzoic acid can be synthesized by the direct nitration of m-hydroxybenzoic acid. prepchem.comchemicalbook.com One method involves dissolving m-hydroxybenzoic acid in nitrobenzene and slowly adding fuming nitric acid, yielding the product after crystallization. prepchem.com Another approach uses ammonium (B1175870) cerium nitrate (B79036) in acetonitrile to achieve the nitration of m-hydroxybenzoic acid at room temperature. chemicalbook.com

The oxidation of nitrotoluenes is a general method for producing nitrobenzoic acids. p-Nitrotoluene, for example, can be oxidized to p-nitrobenzoic acid using various oxidizing agents, including potassium permanganate, sodium dichromate, or nitric acid. orgsyn.orgliskonchem.commagtech.com.cnchemicalbook.com The reaction is often carried out under heating and may involve acidic or alkaline conditions, followed by acidification to precipitate the carboxylic acid product. liskonchem.comchemicalbook.com

Starting MaterialKey TransformationProduct
m-CresolNitration, then Oxidation of methyl group3-hydroxy-4-nitrobenzoic acid google.com
m-Hydroxybenzoic acidDirect Nitration3-hydroxy-4-nitrobenzoic acid prepchem.comchemicalbook.com
p-NitrotolueneOxidation of methyl groupp-Nitrobenzoic acid orgsyn.orgliskonchem.commagtech.com.cn

This interactive table summarizes oxidation routes to nitrobenzoic acids.

Etherification and Demethylation Strategies

Etherification (such as methylation) and demethylation are crucial strategies for manipulating hydroxyl and methoxy groups during synthesis. Methylation is often used to protect a hydroxyl group or to form a desired methoxy substituent. For example, after the nitration and deacetylation of acetyl vanillin, the resulting hydroxyl group is methylated in a subsequent step to continue the synthesis toward 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com

Conversely, demethylation is employed to convert a methoxy group into a hydroxyl group. This can be a key deprotection step. For instance, the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be achieved by the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid. google.com The reaction is carried out by heating the starting material with a base like sodium hydroxide or potassium hydroxide aqueous solution. google.com After the reaction, acidification and extraction yield the final product with a hydroxyl group at the 5-position. google.com

Methylation of Hydroxyl-Substituted Nitrobenzoic Acids (e.g., methylation of 5-nitrosalicylic acid for 2-methoxy-5-nitrobenzoic acid)

The methylation of hydroxyl groups on substituted nitrobenzoic acids is a key transformation for producing various methoxy-substituted isomers. This process is typically achieved by reacting the phenolic hydroxyl group with a methylating agent. A common and effective reagent for this purpose is dimethyl sulfate (B86663) ((CH₃)₂SO₄). stackexchange.comacs.orgsmith.edu The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

The mechanism of methylation with dimethyl sulfate proceeds via a bimolecular nucleophilic substitution (SN2) pathway. stackexchange.com The phenoxide ion acts as a nucleophile, attacking one of the electrophilic methyl groups of dimethyl sulfate. This attack results in the formation of a methyl ether and a methyl sulfate anion. The choice of base is crucial for the reaction's success; common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃). stackexchange.comnih.govgoogle.com The reaction is often performed in a suitable solvent, such as acetone or water. google.comgoogle.com

It is important to note that both the phenolic hydroxyl group and the carboxylic acid group can potentially react with the base and methylating agent. However, the phenolic hydroxyl group is more acidic than the corresponding alcohol and is preferentially deprotonated by a suitable base, leading to selective O-methylation. The carboxyl group can also be esterified under these conditions, and if the free acid is the desired product, a subsequent saponification step may be necessary. orgsyn.org

The reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants, are optimized to maximize the yield of the desired methoxy-substituted product and minimize side reactions. Electron-withdrawing groups, such as the nitro group, can influence the reactivity of the phenolic hydroxyl group by increasing its acidity. surrey.ac.uk

Reagent/CompoundRole in Synthesis
5-Nitrosalicylic AcidStarting material with a hydroxyl group to be methylated.
Dimethyl SulfateMethylating agent, provides the methyl group.
Potassium CarbonateBase, deprotonates the hydroxyl group to form a phenoxide.
AcetoneSolvent, provides a medium for the reaction.
2-Methoxy-5-nitrobenzoic acidThe desired product of the methylation reaction.

Purity Enhancement and Isomer Separation Techniques (e.g., recrystallization for isomer removal)

The synthesis of substituted benzoic acids, including 3-hydroxy-2-methoxy-4-nitrobenzoic acid and its isomers, often yields a mixture of products due to the directing effects of multiple substituents on the benzene (B151609) ring. Therefore, effective purification techniques are essential to isolate the desired isomer with high purity. Recrystallization is a powerful and widely used method for this purpose. illinois.edu

Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and impurities, including positional isomers, in a particular solvent or solvent system at different temperatures. The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility characteristics, remain in the solution (mother liquor).

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature. umass.edu For nitrobenzoic acids and their derivatives, common recrystallization solvents include water, ethanol, and mixtures of alcohol and water. umass.eduresearchgate.net For instance, 4-nitrobenzoic acid can be recrystallized from ethanol. chegg.com The solubility of this compound in hot ethanol is approximately 7-8 mL/g near the boiling point. chegg.com

In cases where a single solvent does not provide adequate separation, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. For example, a mixture of ethanol and water is often used. umass.edu

Fractional crystallization is an extension of this technique that can be used to separate isomers with similar solubility profiles. This method involves a series of sequential crystallization steps to gradually enrich the desired isomer. The success of fractional crystallization depends on the differences in the solubility of the isomers in the chosen solvent.

The effectiveness of recrystallization in removing isomers is demonstrated in the synthesis of related compounds. For example, in the preparation of 3-nitrobenzoic acid from the nitration of benzoic acid, which produces a mixture of 2-, 3-, and 4-nitrobenzoic acids, recrystallization from water is used to obtain the desired 3-isomer with improved purity. researchgate.net After recrystallization, the yield of 3-nitrobenzoic acid can be around 80% of the theoretical value. researchgate.net

The purity of the final product is often assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and by measuring the melting point of the compound. A sharp melting point close to the literature value is indicative of high purity.

TechniquePrinciple of SeparationApplication Example
RecrystallizationDifference in solubility of the target compound and impurities (including isomers) in a solvent at varying temperatures.Purification of 4-nitrobenzoic acid using ethanol as a solvent. chegg.com
Fractional CrystallizationIncremental separation of compounds with similar solubilities through repeated crystallization steps.Separation of ortho- and para-nitrobenzoic acid isomers based on solubility differences in water.
Mixed Solvent RecrystallizationUtilizing a combination of a "good" and a "poor" solvent to achieve optimal solubility characteristics for purification.Use of an ethanol-water mixture for the recrystallization of benzoin. umass.edu

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of various derivatives such as esters and amides, which are common intermediates in medicinal chemistry and materials science.

The carboxylic acid functional group of 3-Hydroxy-2-methoxy-4-nitrobenzoic acid can be readily converted to its corresponding ester through various esterification methods. The most common of these is the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

In a typical Fischer esterification protocol, the benzoic acid derivative is heated with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. learncbse.in

General Reaction Scheme:

this compound + R-OH ⇌ (H⁺ catalyst) ⇌ 3-Hydroxy-2-methoxy-4-nitrobenzoate ester + H₂O

The reactivity of the carboxylic acid is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitro group can increase the acidity of the carboxylic acid, which may facilitate certain reactions. libretexts.org

Method Reagents Typical Conditions Product
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholCorresponding alkyl ester
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃)Solvent (e.g., DMF, Acetone)Corresponding alkyl ester

This table presents common methods for the esterification of substituted benzoic acids.

Beyond esters, the carboxylic acid can be transformed into amides, which are stable and important functional groups in many bioactive molecules. This conversion typically proceeds via an activated carboxylic acid intermediate, such as an acyl chloride or by using coupling agents.

To form a simple amide, the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with an appropriate amine (primary or secondary) to yield the desired amide.

The Weinreb amide, an N-methoxy-N-methylamide, is a particularly useful intermediate. It can be synthesized from the carboxylic acid using N,O-dimethylhydroxylamine hydrochloride and a peptide coupling agent (e.g., DCC, EDC). The significance of the Weinreb amide lies in its controlled reactivity; it reacts with Grignard or organolithium reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

Reaction Type Key Reagents Intermediate Final Product
Standard Amide Formation1. SOCl₂ or (COCl)₂ 2. R₂NHAcyl ChlorideN,N-disubstituted amide
Peptide CouplingAmine (R₂NH), Coupling Agent (e.g., EDC, HATU)Activated EsterN,N-disubstituted amide
Weinreb Amide SynthesisN,O-dimethylhydroxylamine·HCl, Coupling AgentActivated EsterN-methoxy-N-methylamide

This table summarizes key strategies for amide synthesis from a carboxylic acid moiety.

Transformations of the Nitro Group

The nitro group is a versatile functional group primarily used as a precursor to an amino group. Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, changing a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.commsu.edu A variety of methods are available for this purpose.

Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. The reaction involves treating the nitro compound with hydrogen gas (H₂) over a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel (Raney Ni): A suitable alternative, particularly when avoiding the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com

Platinum (Pt) on Carbon: Can also be employed for this transformation. stackexchange.com

Chemical Reduction: These methods use metals in acidic media or other reducing agents and are valuable when catalytic hydrogenation is not compatible with other functional groups in the molecule. masterorganicchemistry.com

Metals in Acid: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic and effective reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Provides a mild and selective method for reducing nitro groups to amines, often leaving other reducible groups like esters, ketones, and nitriles unaffected. stackexchange.com

Method Reagents Conditions Selectivity Notes
Catalytic HydrogenationH₂, Pd/CRoom temperature/pressure, various solventsHighly efficient but may reduce other functional groups.
Catalytic HydrogenationH₂, Raney NiRoom temperature/pressure, various solventsGood alternative to Pd/C to avoid dehalogenation. commonorganicchemistry.com
Chemical ReductionFe, HCl or AcOHHeatingCommon, inexpensive method.
Chemical ReductionSnCl₂, EtOH or EtOAcHeatingMild conditions, good for substrates with acid-sensitive groups. stackexchange.com
Chemical ReductionZn, HCl or AcOHVariesProvides a mild method for reduction. commonorganicchemistry.com

This table compares common methods for the reduction of aromatic nitro groups.

In molecules with multiple reducible functional groups, achieving selective reduction of the nitro group is crucial. The choice of reducing agent is key to this selectivity. Reagents like tin(II) chloride (SnCl₂) are well-regarded for their ability to reduce a nitro group in the presence of other sensitive functionalities such as aldehydes, esters, and cyano groups. stackexchange.com

For compounds containing more than one nitro group, selective reduction of one over the others can be challenging and depends on steric and electronic factors. stackexchange.com Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can sometimes achieve the selective reduction of one nitro group in a polynitroaromatic compound. commonorganicchemistry.com For this compound, the primary concern for selectivity would involve preserving the carboxylic acid group, for which methods like reduction with SnCl₂ or catalytic hydrogenation under neutral conditions are well-suited. stackexchange.com

Reactivity and Modifications of Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl and methoxy groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. quora.comsavemyexams.com However, in this compound, the available positions are sterically hindered and electronically influenced by the deactivating nitro and carboxyl groups.

The primary reactivity of the hydroxyl group involves its acidic proton. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters. These modifications can be used as a protecting group strategy or to modulate the biological activity of the molecule. The hydroxyl group's presence makes the aromatic ring highly susceptible to oxidation, especially under harsh conditions. msu.edu

The methoxy group is generally less reactive. Its primary reaction is ether cleavage, which requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Under certain conditions of nucleophilic aromatic substitution, particularly if the ring is highly activated by electron-withdrawing groups, the methoxy group could potentially be displaced by a strong nucleophile, though this is less common than reactions involving the other functional groups. rsc.org

Alkylation and Arylation Reactions

Alkylation and arylation reactions involving this compound primarily target the nucleophilic hydroxyl and carboxylate groups. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of derivatives with modified biological activity or material properties.

Alkylation Reactions:

The hydroxyl group of this compound can be readily alkylated under basic conditions. The choice of base and alkylating agent can influence the selectivity and yield of the reaction. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to displace the halide or sulfate (B86663) leaving group.

A general representation of the O-alkylation reaction is as follows:

O-alkylation reaction

In this reaction, R-X represents the alkylating agent.

The carboxylic acid group can also be esterified through alkylation, typically by reaction with an alcohol in the presence of an acid catalyst or by reaction of the corresponding carboxylate salt with an alkyl halide. The relative reactivity of the hydroxyl and carboxylic acid groups towards alkylation can be controlled by carefully selecting the reaction conditions. For instance, selective O-alkylation of the phenolic hydroxyl can be achieved using a mild base that deprotonates the more acidic phenol (B47542) in the presence of the carboxylic acid.

Reaction Type Reagents Product Typical Conditions
O-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)3-Alkoxy-2-methoxy-4-nitrobenzoic acidAnhydrous solvent (e.g., DMF, Acetone), elevated temperature
Esterification (Alkylation of Carboxylic Acid)Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄)Alkyl 3-hydroxy-2-methoxy-4-nitrobenzoateReflux in excess alcohol
Dual AlkylationExcess alkyl halide, Strong base (e.g., NaH)Alkyl 3-alkoxy-2-methoxy-4-nitrobenzoateAnhydrous solvent, controlled temperature

Arylation Reactions:

Arylation of the hydroxyl group can be achieved through several methods, including nucleophilic aromatic substitution (SNAAr) with highly activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These reactions introduce an aryl group onto the phenolic oxygen, forming a diaryl ether linkage. The electron-withdrawing nitro group on the this compound ring can influence the reactivity of the molecule in these transformations.

Ruthenium-catalyzed ortho-arylation reactions of benzoic acids with arylthianthrenium salts have been reported, demonstrating the feasibility of direct C-H arylation adjacent to the carboxylate group. nih.gov While not specific to this compound, this methodology suggests a potential route for its direct arylation.

Reaction Type Reagents Product Typical Conditions
Ullmann CondensationAryl halide (e.g., C₆H₅I), Copper catalyst, Base (e.g., K₂CO₃)3-Aryloxy-2-methoxy-4-nitrobenzoic acidHigh-boiling solvent (e.g., DMF, Pyridine), high temperature
Buchwald-Hartwig Amination (O-arylation)Aryl halide or triflate, Palladium catalyst, Ligand, Base3-Aryloxy-2-methoxy-4-nitrobenzoic acidAnhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere

Nucleophilic Substitution at Methoxy Positions

The methoxy group at the 2-position of this compound is situated ortho to an activating nitro group, which can facilitate nucleophilic aromatic substitution (SNAAr). In SNAAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the methoxy group.

The presence of the strongly electron-withdrawing nitro group at the para-position to the methoxy group significantly activates the ring towards nucleophilic attack. This allows for the displacement of the methoxy group by various nucleophiles, such as amines, alkoxides, or thiolates, to yield a range of functionalized derivatives.

A study on the transetherification of 2,4-dimethoxynitrobenzene demonstrated that an alkoxy group can act as a leaving group in nucleophilic aromatic substitution reactions. bwise.kr This suggests that the methoxy group in this compound could potentially be displaced by other nucleophiles under appropriate conditions. The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures.

Nucleophile Product Potential Application of Product
Amines (R-NH₂)2-Amino-3-hydroxy-4-nitrobenzoic acid derivativesPharmaceutical intermediates
Alkoxides (R-O⁻)2-Alkoxy-3-hydroxy-4-nitrobenzoic acid derivativesSynthesis of novel ethers
Thiolates (R-S⁻)3-Hydroxy-2-(alkylthio)-4-nitrobenzoic acid derivativesPrecursors for sulfur-containing heterocycles

Advanced Derivatization for Enhanced Research Utility

Further derivatization of this compound can be employed to create molecules with specialized properties for advanced research applications, such as metal complexation for catalysis or analytical detection enhancement for sensitive quantification.

Formation of Metal Complexes and Ligand Applications

The presence of multiple potential coordination sites—specifically the carboxylate, hydroxyl, and nitro groups—makes this compound an interesting candidate as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The adjacent hydroxyl group can also participate in chelation, forming a stable five-membered ring with a metal center.

Nitrobenzoic acids and their derivatives are known to be versatile ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. Complexes of nitro-substituted benzoic acids have been explored for their potential biological activities and material properties. nih.gov

The coordination of this compound to a metal center can be represented as follows:

Metal complexation

A hypothetical bidentate coordination of the deprotonated form of this compound to a metal center (M).

Metal Ion Potential Coordination Mode Potential Application of Complex
Copper(II)Bidentate (carboxylate and hydroxyl)Catalysis, antimicrobial agents
Zinc(II)Monodentate or bidentateLuminescent materials, sensors
Lanthanides (e.g., Eu³⁺, Tb³⁺)Bidentate or bridgingProbes for bioimaging, light-emitting materials

Derivatization for Analytical Detection Enhancement (e.g., for LC-ESI-MS/MS)

For sensitive and accurate quantification of this compound in complex biological or environmental matrices, derivatization is often employed to enhance its detection by techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The primary goal of derivatization in this context is to improve the ionization efficiency of the analyte and to introduce a specific fragmentation pattern that allows for highly selective detection.

The carboxylic acid group is a common target for derivatization. Reagents that introduce a permanently charged moiety or a group that is readily ionizable in the ESI source can significantly enhance the signal intensity.

Several derivatization strategies for carboxylic acids have been reported to improve LC-MS/MS sensitivity. nih.govresearchgate.net For example, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids. nih.gov Another approach involves using reagents that introduce a quaternary ammonium group, which imparts a permanent positive charge.

A hypothetical derivatization reaction for this compound targeting the carboxylic acid group is shown below:

Derivatization for LC-MS

In this example, a generic derivatizing agent (D-R) reacts with the carboxylic acid to form a more readily ionizable derivative.

Derivatizing Agent Target Functional Group Principle of Enhancement Reference (Analogous Reactions)
3-Nitrophenylhydrazine (3-NPH)Carboxylic acidImproved ionization and fragmentation nih.gov
4-Bromo-N-methylbenzylamineCarboxylic acidIntroduction of a readily ionizable group and a specific isotopic pattern nih.gov
AnilineCarboxylic acidFormation of an amide for improved chromatographic and mass spectrometric properties nih.gov

The selection of the appropriate derivatization reagent and optimization of the reaction conditions are crucial for achieving the desired enhancement in sensitivity and selectivity for the analysis of this compound by LC-ESI-MS/MS.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹³C-NMR Spectroscopy: Similarly, specific ¹³C-NMR data for 3-Hydroxy-2-methoxy-4-nitrobenzoic acid is scarce. However, based on the structure, one would expect to observe distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the electron-donating and electron-withdrawing nature of the attached functional groups. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. The carbon of the methoxy (B1213986) group would also have a specific chemical shift.

A summary of expected ¹H and ¹³C-NMR spectral characteristics for this compound, based on general principles and data from related compounds, is presented below.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 150
Methoxy (-OCH₃)3.8 - 4.255 - 65
Carboxylic Acid (-COOH)10.0 - 13.0165 - 185
Phenolic (-OH)5.0 - 9.0-
C-COOH-120 - 135
C-OH-150 - 160
C-OCH₃-140 - 150
C-NO₂-145 - 155

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry. In-Source Decay (ISD) is a fragmentation method that occurs within the MALDI source, providing valuable sequencing information for peptides and proteins. The choice of matrix is critical for successful MALDI-ISD analysis.

Research has shown that isomers of hydroxynitrobenzoic acid can serve as effective oxidizing matrices for MALDI-ISD. A study evaluating various isomers, including 3-Hydroxy-2-nitrobenzoic acid , demonstrated their ability to generate a-series and d-series fragment ions from peptides. acs.orgnih.gov This type of fragmentation is particularly useful as it allows for the differentiation of leucine (B10760876) and isoleucine residues, a common challenge with other matrices. acs.orgnih.gov The study found that among the isomers tested, 3-Hydroxy-2-nitrobenzoic acid (3H2NBA) and 4-hydroxy-3-nitrobenzoic acid (4H3NBA) generated a-series ions with higher peak intensity compared to the more commonly discussed 3-hydroxy-4-nitrobenzoic acid (3H4NBA). nih.gov Specifically, 3H2NBA produced a-series ions with an intensity that was comparable to or even higher than the c-series ions generated using the standard 1,5-diaminonaphthalene (1,5-DAN) matrix, and with significantly better peak resolution. nih.gov This suggests that 3-Hydroxy-2-nitrobenzoic acid is a highly effective oxidizing matrix for ISD analyses in MALDI-MS, contributing to more comprehensive peptide sequencing. nih.gov

Matrix Fragment Ion Series Generated Key Advantages
3-Hydroxy-2-nitrobenzoic acid (3H2NBA)a-series, d-seriesHigh-intensity a-series ions, high peak resolution, enables differentiation of Leu/Ile. nih.gov
3-hydroxy-4-nitrobenzoic acid (3H4NBA)a-series, d-seriesEffective oxidizing matrix. nih.govacs.org
1,5-diaminonaphthalene (1,5-DAN)c-series, z-seriesHigh sensitivity for fragment ions. acs.orgnih.gov

Electrospray Ionization (ESI) is another soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation (CID) of selected precursor ions.

The analysis of nitroaromatic compounds, including nitrobenzoic acids, by ESI-MS/MS often involves negative ion mode, where the carboxylic and phenolic groups are deprotonated to form molecular anions. nih.gov The fragmentation of these anions is highly dependent on the type and position of the substituents on the benzene (B151609) ring. nih.gov Common fragmentation pathways for nitrobenzoic acids include decarboxylation (loss of CO₂) and the loss of the nitro group (NO₂). nih.gov

To enhance ionization efficiency and chromatographic retention, derivatization of the carboxylic acid group is a common strategy. The resulting esters or amides can then be analyzed by ESI-MS/MS. The fragmentation patterns of these derivatized analytes would provide specific structural information about the original molecule. While specific studies on derivatized this compound are not prevalent, the general principles of ESI-MS/MS of nitroaromatic compounds would apply.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of compounds. For a molecule like this compound, which may have several positional isomers, high-resolution separation methods are critical.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and quantification of compounds. A reversed-phase HPLC method would be the most common approach for analyzing this compound.

While a specific HPLC method for this compound is not detailed in the available literature, a method for the related compound 3-Hydroxy-4-methyl-2-nitrobenzoic acid has been described. This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com Such a method would likely be adaptable for the separation of this compound from its impurities and isomers. The retention time of the compound would be influenced by its polarity, which is determined by the hydroxyl, methoxy, nitro, and carboxylic acid groups.

Parameter Typical Conditions for Related Nitrobenzoic Acids
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., formic acid, acetic acid)
Detection UV-Vis at a wavelength corresponding to the compound's maximum absorbance

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of charged metabolites.

For an acidic compound like this compound, CE-MS analysis would typically be performed in negative ion mode. The compound would migrate as an anion towards the anode. The separation of isomers can be achieved due to subtle differences in their charge-to-size ratios. The mass spectrometer provides sensitive and selective detection, confirming the identity of the separated compounds. nih.gov Derivatization strategies can also be employed to enhance the separation and detection of acidic metabolites in CE-MS. nih.gov

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

The molecular structure of this compound comprises a benzene ring substituted with a carboxylic acid (-COOH), a hydroxyl (-OH), a methoxy (-OCH₃), and a nitro (-NO₂) group. The vibrational frequencies of these groups are influenced by their electronic environment and intramolecular interactions, such as hydrogen bonding. An analysis of the expected FTIR spectrum would reveal distinct peaks corresponding to the stretching and bending vibrations of these functional groups.

Detailed Research Findings from Analogous Compounds:

To approximate the expected FTIR spectrum of this compound, data from structurally similar compounds, such as other substituted nitrobenzoic acids, can be examined. For instance, studies on 4-methyl-3-nitrobenzoic acid have provided insights into the vibrational modes of the nitro and carboxylic acid groups on a benzene ring. In such compounds, the nitro group typically exhibits symmetric and asymmetric stretching vibrations.

The carboxylic acid group presents several characteristic bands. The O-H stretching of the carboxylic acid dimer is expected to appear as a very broad band over a wide range of wavenumbers. The carbonyl (C=O) stretching vibration is a strong and sharp peak, and its position can be indicative of hydrogen bonding. The C-O stretching and O-H in-plane and out-of-plane bending vibrations also provide valuable structural information.

The hydroxyl group's O-H stretching vibration is also sensitive to hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl group and the adjacent methoxy or nitro group would result in a shift of this band to a lower frequency. The methoxy group is characterized by its C-H stretching and bending vibrations, as well as C-O stretching.

The aromatic ring itself gives rise to several characteristic absorption bands, including C-H stretching, C=C stretching, and in-plane and out-of-plane C-H bending vibrations. The substitution pattern on the benzene ring influences the positions and intensities of these bands.

Based on the analysis of these functional groups and data from analogous compounds, a hypothetical data table of the principal infrared absorption bands for this compound can be constructed. It is important to note that the exact peak positions may vary in an experimental spectrum due to the specific intramolecular and intermolecular interactions present in the crystalline structure of the compound.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400-3600Medium, SharpO-H StretchHydroxyl (-OH)
~2500-3300BroadO-H StretchCarboxylic Acid (-COOH)
~2850-3000Weak-MediumC-H StretchMethoxy (-OCH₃)
~1680-1710StrongC=O StretchCarboxylic Acid (-COOH)
~1590-1610MediumC=C StretchAromatic Ring
~1510-1560StrongN-O Asymmetric StretchNitro (-NO₂)
~1450-1470MediumC-H BendMethoxy (-OCH₃)
~1340-1390StrongN-O Symmetric StretchNitro (-NO₂)
~1200-1300StrongC-O StretchCarboxylic Acid/Methoxy
~900-950Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid (-COOH)
~650-850Medium-StrongC-H Bend (out-of-plane)Aromatic Ring

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For substituted nitroaromatic compounds, these calculations can determine how different functional groups—hydroxyl (-OH), methoxy (B1213986) (-OCH3), and nitro (-NO2)—influence the electron distribution on the benzoic acid core.

DFT calculations on similar molecules, such as substituted nitrobenzoic acids, have been used to correlate quantum chemical parameters with experimental properties like acid dissociation constants (pKa). psu.edu For instance, the calculated charges on the atoms of the carboxylic acid group can provide an excellent correlation with pKa values. psu.edu It is predicted that the strong electron-withdrawing nature of the nitro group at the para position relative to the methoxy group, and ortho to the carboxylic acid, would significantly influence the acidity of the carboxylic proton.

Key parameters derived from quantum chemical calculations for analogous compounds are often presented in tables to summarize their predicted electronic properties.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Substituted Benzoic Acids

Parameter Predicted Value/Trend for 3-Hydroxy-2-methoxy-4-nitrobenzoic acid Significance
HOMO-LUMO Gap Expected to be relatively small A smaller gap suggests higher chemical reactivity and lower kinetic stability. The presence of both electron-donating and electron-withdrawing groups tends to reduce the gap.
Dipole Moment Expected to be significant The asymmetrical substitution pattern with polar groups (-OH, -OCH3, -NO2, -COOH) will result in a notable molecular dipole moment, influencing its solubility and intermolecular interactions.
Mulliken/Löwdin Atomic Charges Negative charge accumulation on oxygen atoms of nitro and carboxyl groups; positive charge on the carboxylic proton. These charges indicate sites susceptible to electrophilic or nucleophilic attack. The positive charge on the carboxylic hydrogen is directly related to its acidity. psu.edu

| Molecular Electrostatic Potential (MEP) | Negative potential regions around the nitro and carbonyl oxygen atoms; positive potential around the hydroxyl and carboxylic acid protons. | MEP maps visually represent the charge distribution and are used to predict sites for intermolecular interactions, particularly hydrogen bonding. |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a compound like this compound interacts with its environment, such as solvent molecules or biological macromolecules.

Studies on other substituted benzoic acids in various solvents have shown that these molecules can form self-associates, such as hydrogen-bonded dimers, particularly in apolar solvents. acs.orgucl.ac.uk In solvents with a high propensity for accepting hydrogen bonds, the solvent molecules will interact directly with the carboxylic group, disrupting the formation of these dimers. acs.orgucl.ac.uk For this compound, the carboxylic acid group, the hydroxyl group, and the nitro group are all capable of participating in hydrogen bonding.

MD simulations can be employed to understand these interactions in detail. For example, a simulation of this compound in an aqueous solution would likely show strong hydrogen bonding interactions between the polar functional groups of the molecule and the surrounding water molecules. This would provide information on its solvation and how it is stabilized in a polar environment.

In the context of biological systems, MD simulations can be used to model the interaction of this compound with a protein's active site. Such simulations can reveal the stability of the compound within the binding pocket and identify key intermolecular interactions, like hydrogen bonds and van der Waals forces, that are crucial for binding. rutgers.edumdpi.com

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interacting Species Type of Interaction Predicted Importance
Solvent (e.g., Water) Hydrogen bonding with -COOH, -OH, -NO2, and -OCH3 groups. High, determining solubility and conformation in solution.
Another Molecule of Itself Dimerization via hydrogen bonding between -COOH groups. π-π stacking of aromatic rings. Moderate to high, especially in non-polar solvents or the solid state. acs.orgucl.ac.uk

| Biological Macromolecule (e.g., Enzyme) | Hydrogen bonds, electrostatic interactions, hydrophobic interactions. | High, crucial for potential biological activity such as enzyme inhibition. |

Structure-Activity Relationship (SAR) Investigations via In Silico Methods (e.g., for enzyme inhibition studies)

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential for investigating the relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr These approaches are particularly valuable in drug discovery for predicting the potential of a molecule to act as an enzyme inhibitor. nih.govnih.gov

For a series of related compounds, QSAR models can be developed to correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed biological activity. researchgate.netnih.gov Studies on benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups like hydroxyl groups are often crucial for their inhibitory activity. nih.gov For this compound, a QSAR model could predict its activity based on the contributions of its constituent groups. The presence of a hydroxyl group is often conducive to inhibitory activity. nih.gov

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a receptor, such as the active site of an enzyme. researchgate.netresearchgate.net Docking studies on derivatives of 2-hydroxybenzoic acid have identified the carboxylic acid and the adjacent hydroxyl group as essential for maintaining inhibitory activity against certain enzymes, as they can form crucial interactions like salt bridges and hydrogen bonds with key amino acid residues in the active site. nih.gov It is plausible that the hydroxyl and carboxylic acid groups of this compound could play a similar role in binding to a target enzyme. The nitro and methoxy groups would also influence the binding affinity and specificity through their steric and electronic properties.

Table 3: In Silico SAR and Docking Predictions for this compound as a Potential Enzyme Inhibitor

Functional Group Potential Role in Binding (based on analogous compounds) Predicted Impact on Activity
Carboxylic Acid (-COOH) Can act as a hydrogen bond donor and acceptor; can form salt bridges with positively charged residues (e.g., Arginine, Lysine). nih.gov Essential for anchoring the molecule in the active site.
Hydroxyl (-OH) Can act as a hydrogen bond donor and acceptor with polar residues (e.g., Tyrosine, Serine). nih.gov Likely crucial for binding affinity and specificity.
Methoxy (-OCH3) Can act as a hydrogen bond acceptor; contributes to the steric and electronic profile. May modulate binding affinity and selectivity.

Mechanistic Insights into Chemical Transformations through Computational Analysis

Computational analysis is a valuable tool for elucidating the mechanisms of chemical reactions, including the transformations that this compound might undergo. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For nitroaromatic compounds, a common transformation is the reduction of the nitro group to an amino group. Computational studies can model this reduction process, for example, when catalyzed by a metal complex, by calculating the energy barriers for each step in the catalytic cycle. acs.org This provides a detailed understanding of how the reaction proceeds and what factors influence its rate.

Another area of interest is the study of decomposition reactions. DFT calculations have been used to investigate the unimolecular decomposition of substituted nitrobenzenes, analyzing reaction paths such as the direct cleavage of the carbon-nitrogen bond. acs.orgnih.gov The presence of other substituents, like the hydroxyl and methoxy groups in this compound, can significantly alter the activation energies for these decomposition pathways. acs.orgnih.gov

Furthermore, computational methods can be applied to understand reactions involving the carboxylic acid group, such as esterification, or electrophilic aromatic substitution on the benzene (B151609) ring. The calculated electron densities on the aromatic carbons can predict the most likely sites for substitution. For reactions like nitration, computational chemistry can model the formation of the electrophile and its subsequent attack on the aromatic ring. quora.com

Table 4: Potential Chemical Transformations of this compound Amenable to Computational Mechanistic Study

Reaction Type Computational Approach Insights Gained
Reduction of Nitro Group DFT calculations of reaction pathways with reducing agents or catalysts. Determination of the rate-limiting step, role of catalysts, and structure of intermediates. acs.org
Esterification of Carboxylic Acid Modeling the reaction mechanism (e.g., Fischer esterification) to calculate activation energies. Understanding the influence of electronic and steric effects on the reaction rate.
Electrophilic Aromatic Substitution Calculation of electron density, Fukui functions, and modeling of the reaction pathway with an electrophile. Prediction of regioselectivity and the effect of existing substituents on reactivity.

| Thermal Decomposition | DFT calculations to map potential energy surfaces for bond cleavage and rearrangement reactions. | Identification of the most likely decomposition pathways and products under thermal stress. acs.orgnih.gov |

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor in Pyrrolobenzodiazepine (PBD) Compound Synthesis

A key application of nitrated benzoic acid derivatives is in the synthesis of pyrrolobenzodiazepines (PBDs), a class of compounds known for their sequence-selective DNA-binding ability and potent antitumor properties. The isomer 3-hydroxy-4-methoxy-2-nitrobenzoic acid has been identified as a crucial intermediate in the synthesis of PBDs. cerritos.edu PBDs are naturally occurring antibiotics, with ansamycin (B12435341) being a notable example discovered in 1965. cerritos.edu The core structure of these compounds allows them to fit into the minor groove of DNA, leading to their biological activity. The synthesis of various PBD analogues often involves coupling a suitably substituted 2-nitrobenzoic acid with a pyrrolidine (B122466) derivative. cerritos.eduresearchgate.net The nitro group is essential as it is later reduced to an amine, which is critical for the cyclization step that forms the diazepine (B8756704) ring of the PBD core. researchgate.net The specific substitution pattern on the benzoic acid ring, including the hydroxy and methoxy (B1213986) groups, is vital for the biological activity of the final PBD compound. cerritos.edu

Building Block for Pharmaceutical Intermediates

The structural framework of substituted nitrobenzoic acids is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Related isomers of 3-hydroxy-2-methoxy-4-nitrobenzoic acid are pivotal in creating complex pharmaceutical intermediates for targeted therapies.

AZD3759: AZD3759 (Zorifertinib) is another potent, central nervous system-penetrant epidermal growth factor receptor (EGFR) inhibitor developed for non-small cell lung cancer, particularly for patients with brain metastases. nih.gov It was developed using Gefitinib as a lead compound, and thus its core structure is related. researchgate.net While specific synthetic routes may vary, the construction of the quinazoline (B50416) or pyrimidine (B1678525) core of such EGFR inhibitors often involves precursors derived from nitrated aromatic compounds. nih.govnih.gov The strategic placement of the nitro group allows for its conversion to an amino group, which is essential for building the heterocyclic ring system of the drug. mdpi.com

Lidocaine: In contrast, the synthesis of the local anesthetic Lidocaine follows a different synthetic pathway. The established route to Lidocaine starts from 2,6-dimethylaniline, which is first acylated with chloroacetyl chloride. acs.orgmuni.czacs.org The resulting intermediate, N-(2,6-dimethylphenyl)chloroacetamide, is then alkylated with diethylamine (B46881) to produce the final Lidocaine molecule. acs.orgmuni.cz This synthesis does not involve a nitrated benzoic acid intermediate, highlighting the diverse synthetic strategies employed in pharmaceutical manufacturing.

Role in Agrochemical Synthesis and Development

Benzoic acid derivatives are foundational molecules in the agrochemical industry, serving as precursors for herbicides and pesticides. ontosight.ai The isomer 5-hydroxy-4-methoxy-2-nitrobenzoic acid is noted as a useful raw material and synthetic intermediate for agricultural chemicals. researchgate.net The functional groups on these molecules allow for the creation of a diverse range of structures with potential herbicidal or pesticidal activity. Furthermore, the parent compound vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives have been studied for their antimicrobial properties, a feature that is highly relevant for agrochemical applications aimed at controlling plant pathogens. nih.govresearchgate.net The introduction of a nitro group onto the vanillic acid scaffold can significantly alter the electronic properties and biological activity of the molecule, providing a pathway to new active ingredients for crop protection. google.com

Synthesis of Diverse Organic Compounds

Beyond specific applications in pharmaceuticals and agrochemicals, isomers of this compound are valuable starting materials for a variety of other organic molecules. The related compound 2-methoxy-4-nitrobenzoic acid serves as a precursor for the synthesis of complex organic structures, including:

Ynone Derivatives: It can be used as a starting material to synthesize 1-(2-methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one, which is a ynone derivative.

Piperidine (B6355638) Derivatives: This same benzoic acid derivative is also used to create 2,5-constrained piperidine structures, which have been investigated as potential antagonists for the CCR3 receptor. acs.org The synthesis of substituted piperidines is a significant area of organic chemistry, as the piperidine ring is a common motif in many biologically active compounds. wikipedia.org

The versatility of these nitrated benzoic acids allows chemists to build complex molecular architectures through sequential, controlled chemical reactions.

Applications in Materials Science and Polymer Chemistry

Nitrobenzoic acids and their derivatives also find applications in the fields of materials science and polymer chemistry. These compounds can serve as valuable intermediates for the creation of monomeric materials that can be polymerized to form new materials. chemicalbook.com For instance, a synthetic route to 4-nitrobenzoic acid involves the nitration of polystyrene, directly linking this class of compounds to polymer modification. More broadly, p-nitrobenzoic acid (PNBA) has been utilized in the design of functional materials, pigments, and optoelectronic devices like organic light-emitting diodes (OLEDs). The presence of the nitro and carboxylic acid groups on the benzene (B151609) ring provides sites for further reactions, allowing these molecules to be incorporated into larger polymer chains or to be used as building blocks for coordination supramolecular structures and other advanced materials. ontosight.aigoogle.com

Data Table of Applications

Application AreaKey Intermediate IsomerExample Product/Molecule ClassReference
Pharmaceuticals 3-hydroxy-4-methoxy-2-nitrobenzoic acidPyrrolobenzodiazepines (PBDs) cerritos.edu
Pharmaceuticals Nitrated 3-hydroxy-4-methoxybenzoateGefitinib researchgate.net
Agrochemicals 5-hydroxy-4-methoxy-2-nitrobenzoic acidHerbicides, Pesticides researchgate.net
Organic Synthesis 2-methoxy-4-nitrobenzoic acidYnone and Piperidine Derivatives acs.org
Materials Science 4-nitrobenzoic acidMonomers, Functional Materials chemicalbook.com

In Vitro Mechanistic Investigations of Biological Interactions

Enzyme Interaction and Inhibition Studies

The interaction of 3-Hydroxy-2-methoxy-4-nitrobenzoic acid and its related derivatives with various enzymes has been a significant area of research, revealing potential therapeutic applications.

Ras Proteins: 3-Hydroxy-4-nitrobenzoic acid, a related compound, has been identified as an inhibitor of Ras proteins. pharmaffiliates.comchemicalbook.comlookchem.com Ras proteins are critical GTPases that function as molecular switches in signaling pathways controlling cell proliferation, differentiation, and survival. nih.gov Mutations leading to constitutively active Ras are common in many human cancers, making them a key target for therapeutic intervention. nih.govencyclopedia.pub The inhibition of these proteins by 3-hydroxy-4-nitrobenzoic acid suggests a potential mechanism for anticancer activity. pharmaffiliates.comlookchem.com

Cholinesterases: Derivatives of nitrobenzoate and hydroxybenzoic acid have demonstrated inhibitory effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govfrontiersin.org These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), and their inhibition is a primary strategy for treating Alzheimer's disease. frontiersin.orgmdpi.com Studies on novel inhibitors with a nitrobenzoate core structure have identified compounds that act as selective, mixed-mode inhibitors of acetylcholinesterase. nih.gov The inhibitory potential appears linked to the specific substitutions on the benzoic acid frame. nih.govmdpi.com

β-Secretase (BACE1): BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. rsc.orgnih.gov Consequently, BACE1 is a major therapeutic target, and significant effort has been directed toward developing inhibitors. rsc.orgnih.gov While specific studies on this compound are limited, various peptidomimetic and non-peptidic inhibitors have been developed, indicating that small molecules can effectively target this enzyme. rsc.org

Coq2: Analogues such as 4-nitrobenzoic acid (4-NB) have been shown to be competitive inhibitors of Coq2 (para-hydroxybenzoate-polyprenyl transferase). frontiersin.orgresearchgate.net This enzyme is crucial for the biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant. plos.orgnih.gov Inhibition of Coq2 by 4-NB leads to a dose-dependent decrease in CoQ10 levels in mammalian cells. frontiersin.orgplos.orgnih.gov This specific inhibition provides a valuable tool for studying the cellular consequences of CoQ10 deficiency. frontiersin.org

Table 1: Summary of Enzyme Inhibition by Related Benzoic Acid Derivatives

Enzyme Inhibitor Compound Example Mechanism/Effect of Inhibition
Ras Proteins 3-Hydroxy-4-nitrobenzoic acid Blocks aberrant signaling pathways in cancer cells. pharmaffiliates.comchemicalbook.comlookchem.com
Cholinesterases (AChE, BChE) Ethyl nitrobenzoate derivatives Mixed-mode inhibition of AChE, increasing acetylcholine levels. nih.gov
β-Secretase (BACE1) Various non-peptidic inhibitors Reduces the production of amyloid-β peptides. rsc.org
Coq2 4-Nitrobenzoic acid Competitively inhibits the enzyme, leading to decreased Coenzyme Q10 biosynthesis. frontiersin.orgresearchgate.net

Elucidation of Antioxidant Activity Mechanisms

The antioxidant properties of hydroxylated and methoxylated benzoic acid derivatives are well-documented, with mechanisms primarily involving the scavenging of reactive oxygen species (ROS).

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is recognized as a synthetic antioxidant capable of effectively scavenging hydroxyl radicals and other ROS. biosynth.comchemicalbook.com The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group, thereby neutralizing free radicals. preprints.org This process, known as hydrogen atom transfer (HAT), is a primary mechanism of radical scavenging. preprints.org

The presence of both hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring influences the antioxidant activity. researchgate.net The methoxy group is an electron-donating group that can increase the stability of the resulting phenoxyl radical, enhancing the compound's ability to scavenge radicals. researchgate.net Studies on various benzoic acid derivatives confirm that the number and position of hydroxyl groups are directly related to their antioxidant power. researchgate.net For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage. nih.govnih.gov The mechanism involves neutralizing harmful radicals like the DPPH radical and superoxide (B77818) radicals, preventing them from damaging cellular components. nih.gov

Investigations into Antimicrobial Properties and Associated Mechanisms

Nitrobenzoic acid derivatives and related methoxyphenols have been investigated for their potential antimicrobial activities. The structural features of these molecules can contribute to their ability to inhibit the growth of various microorganisms.

For example, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide has demonstrated antimicrobial activity against Escherichia coli and Bacillus subtilis. researchgate.net Similarly, gallic acid and its derivative, 3,4,5-trimethoxybenzoic acid, have reported antibacterial and antifungal properties. scielo.br The antimicrobial action of such phenolic compounds is often attributed to their ability to interfere with microbial cellular processes. This can include disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Natural methoxyphenol compounds have been studied as alternatives to synthetic preservatives in food due to their ability to inhibit foodborne pathogens and spoilage bacteria. nih.gov

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound Test Organism Activity/Result
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide Escherichia coli MIC = 31.3 ppm researchgate.net
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide Bacillus subtilis MIC = 500 ppm researchgate.net
3,4,5-trimethoxybenzoic acid Bacteria and Fungi Reported antibacterial and antifungal activities. scielo.br

Mechanistic Studies of Cytotoxic Effects in Model Cell Lines

The cytotoxic potential of methoxy-substituted benzoic acid derivatives against various cancer cell lines has been explored, with studies often pointing towards the induction of apoptosis as a key mechanism.

For instance, a ciprofloxacin (B1669076) chalcone (B49325) hybrid containing a 3,4,5-trimethoxy moiety was found to cause a concentration- and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.org The mechanism was linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. waocp.org Similarly, a methylated resveratrol (B1683913) analogue, 3,4,5,4′-tetramethoxystilbene, and its metabolite have demonstrated cytotoxic and pro-apoptotic activity in several cancer cell lines, including ovarian cancer cells. nih.gov

Studies on 4-hydroxybenzoic acid and vanillic acid (4-hydroxy-3-methoxybenzoic acid) also showed a dose- and time-dependent decrease in the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells. nih.gov Another study on a chalcone derivative with methoxy groups, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, reported a significant inhibitory effect on the proliferation of multiple myeloma cell lines, with IC50 values ranging from 15.02 to 25.97 µM. nih.gov The antiproliferative effect was associated with an increase in apoptosis. nih.gov

Table 3: Cytotoxic Effects of Related Methoxy-Substituted Compounds on Cancer Cell Lines

Compound Cell Line IC50 / Effect
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone U266 (Multiple Myeloma) 15.02 µM nih.gov
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone MM.1S (Multiple Myeloma) 18.36 µM nih.gov
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone RPMI8226 (Multiple Myeloma) 25.97 µM nih.gov
Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid MCF7 (Breast Carcinoma) ~54 µg/mL (50% viability reduction at 24h) waocp.org

Research into Neuroprotective Mechanisms

Phenolic acids, including benzoic acid derivatives, are widely studied for their neuroprotective potential. The mechanisms underlying these effects are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. mdpi.com

While research specifically on 2-methoxy-5-nitrobenzoic acid is emerging, the broader class of phenolic acids has been shown to protect neurons and glial cells from various insults. mdpi.com These compounds can cross the blood-brain barrier and accumulate in the brain, where they can exert their pharmacological effects. mdpi.com The neuroprotective mechanisms include the amelioration of neuroinflammation, reduction of apoptosis, and protection against glutamate-induced excitotoxicity. mdpi.commdpi.com For example, olive biophenols such as caffeic acid demonstrated significant neuroprotection against levodopa-induced toxicity in a human neuroblastoma (SH-SY5Y) cell line model. nih.gov The activation of certain serotonin (B10506) receptors, such as 5-HT7, has also been suggested to play a role in neuroprotection by increasing neuron viability and promoting neurite elongation. nih.gov Given their structural similarities, it is plausible that compounds like 2-methoxy-5-nitrobenzoic acid could operate through these established neuroprotective pathways.

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-Hydroxy-2-methoxy-4-nitrobenzoic acid is expected to move beyond traditional methods, which often rely on harsh conditions and environmentally challenging reagents. Classical nitration, for instance, typically employs a mixture of concentrated nitric and sulfuric acids, posing significant handling risks and generating acidic waste. nih.govnih.gov The exploration of novel and sustainable synthetic pathways is a key challenge and a significant area for future research.

Key research objectives in this area will likely include:

Green Nitrating Agents: Investigating alternative nitrating agents that operate under milder conditions is a priority. Agents like nitronium salts (e.g., nitronium tetrafluoroborate) or acetyl nitrate (B79036) may offer more controlled reactions with a better environmental profile. numberanalytics.com

Biocatalysis: The use of enzymes for aromatic nitration represents a frontier in green chemistry. canberra-ip.com Researchers are working to discover or engineer enzymes capable of selectively installing a nitro group onto an aromatic ring with high efficiency and regioselectivity, thereby eliminating harsh acidic by-products. canberra-ip.com

Photocatalysis and Electrochemical Synthesis: These emerging techniques could provide energy-efficient and highly selective routes to complex aromatic compounds. Light or electrical energy can be used to generate reactive intermediates under controlled conditions, minimizing waste and improving safety.

Renewable Starting Materials: A long-term goal is to develop synthetic routes that begin from renewable feedstocks rather than petroleum-based precursors, aligning with the principles of a circular economy.

Development of Highly Selective Catalytic Reactions for Derivatization

The functional groups present on this compound—a carboxylic acid, a hydroxyl group, a methoxy (B1213986) group, and a nitro group—offer multiple handles for chemical modification (derivatization). A significant challenge lies in achieving high selectivity, modifying one functional group while leaving the others intact. Future research will heavily focus on the development of sophisticated catalytic systems to achieve this goal.

The primary functional groups offer distinct opportunities for derivatization:

Nitro Group Reduction: The selective reduction of the nitro group to an amine is a crucial transformation, as it opens the door to a vast array of subsequent reactions, such as amide or sulfonamide formation. Developing catalysts (e.g., based on platinum, palladium, or nickel) that can perform this reduction without affecting the carboxylic acid or causing undesired side reactions is essential.

Carboxylic Acid Modification: The carboxylic acid can be converted into esters, amides, or acid halides. Catalytic esterification or amidation methods that avoid high temperatures or strong acids/bases would be highly desirable to preserve the integrity of the rest of the molecule.

Hydroxyl and Methoxy Group Chemistry: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Selective de-methylation of the methoxy group to yield a second hydroxyl group could also be a target, creating a catechol-like structure. This would require catalysts capable of distinguishing between different types of C-O bonds.

The development of chemoselective catalysts, which can differentiate between the various reactive sites on the molecule, will be paramount for efficiently building libraries of diverse derivatives for biological screening.

Rational Design of Derivatives for Specific Molecular Target Engagement (in vitro/in silico)

The scaffold of this compound is a promising starting point for the rational design of molecules that can interact with specific biological targets, such as enzymes or receptors. nih.gov This approach integrates computational modeling (in silico) with laboratory testing (in vitro) to accelerate the discovery of new therapeutic agents.

The rational design cycle typically involves several stages:

Target Identification: A biological target, often an enzyme implicated in a disease, is selected. For instance, carbonic anhydrases are common targets for inhibitors based on benzoic acid scaffolds. tandfonline.com

In Silico Docking: Computational software is used to predict how hypothetical derivatives of the lead compound might bind to the active site of the target enzyme. This process helps prioritize which derivatives are most likely to be active. nih.gov

Chemical Synthesis: The most promising derivatives identified through computational screening are then synthesized.

In Vitro Assay: The synthesized compounds are tested in the laboratory to measure their actual inhibitory activity against the target enzyme. nih.gov

The data from in vitro assays are then used to refine the computational models, leading to a new cycle of design and testing. This iterative process allows for the systematic optimization of the molecule's structure to maximize its potency and selectivity.

Table 1: Hypothetical In Silico Screening of Designed Derivatives This table is for illustrative purposes only and does not represent actual experimental data.

Compound IDModificationPredicted Binding Energy (kcal/mol)Key Predicted Interaction
LEAD-001Parent Compound-6.5Hydrogen bond (Carboxylic Acid)
DERIV-002Nitro group reduced to Amine-7.2Additional H-bond (Amine)
DERIV-003Carboxylic acid converted to Methyl Ester-5.8Loss of key H-bond
DERIV-004Hydroxyl group converted to Ethyl Ether-6.9Hydrophobic interaction (Ethyl group)
DERIV-005Amide formation with Glycine-8.1Multiple new H-bonds

Advanced Methodologies for Process Optimization and Scale-Up

Transitioning a chemical synthesis from a laboratory setting to industrial-scale production presents numerous challenges, including ensuring safety, maximizing yield, maintaining purity, and minimizing cost. Future research will focus on advanced methodologies to optimize and scale up the synthesis of this compound and its derivatives.

Key areas for advancement include:

Continuous Flow Chemistry: Unlike traditional batch processing, continuous flow synthesis involves pumping reagents through tubes or microreactors. This approach offers superior heat transfer and mixing, which is particularly important for potentially hazardous reactions like nitration. It can lead to higher yields, improved safety, and easier automation.

Design of Experiments (DoE): DoE is a statistical approach used to systematically optimize multiple reaction variables (e.g., temperature, pressure, catalyst loading, reagent concentration) simultaneously. This is far more efficient than traditional one-variable-at-a-time optimization and can rapidly identify the ideal conditions for maximizing yield and purity.

Process Analytical Technology (PAT): PAT involves using real-time analytical tools (such as spectroscopy) to monitor and control a chemical reaction as it happens. This allows for immediate adjustments to be made, ensuring the process remains within its optimal parameters and leading to a more consistent final product.

Advanced Purification Techniques: Developing efficient large-scale purification methods, such as continuous crystallization or supercritical fluid chromatography, will be crucial for obtaining high-purity compounds in an economically viable and environmentally friendly manner.

Table 2: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis This table is for illustrative purposes only and does not represent actual experimental data.

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction VolumeLarge (e.g., 1000 L reactor)Small (e.g., 10 L reactor volume)
Heat TransferPoor, risk of thermal runawayExcellent, highly controlled
Safety ProfileHigher risk with large reagent volumesInherently safer with small volumes
Typical Yield75%>90%
Process ControlManual sampling and delayed controlAutomated, real-time control (PAT)
ScalabilityDifficult, requires re-optimizationEasier, by running for longer times

Interdisciplinary Research Integrating Chemical Synthesis with Mechanistic Biological Studies

The ultimate success in developing valuable new molecules from the this compound scaffold will depend on a deeply integrated, interdisciplinary research approach. This involves creating a collaborative feedback loop between chemists, biologists, and computational scientists.

This integrated research paradigm would function as follows:

Design: Computational biologists identify a promising biological target and work with chemists to design a focused library of potential inhibitor molecules based on the parent scaffold. nih.gov

Synthesis: Synthetic chemists, using the novel and optimized methods described above, create these designed derivatives.

Testing: Pharmacologists and biochemists test the compounds in in vitro enzymatic and cellular assays to determine their potency, selectivity, and mechanism of action.

Analysis & Feedback: The results are analyzed, and structure-activity relationships (SAR) are established. This new knowledge is fed back to the computational team to refine their models, leading to the design of a next-generation set of even more potent and selective compounds.

This cycle of design, synthesis, and testing, fueled by constant communication across disciplines, is the most powerful strategy for translating a simple chemical scaffold into a highly optimized molecule with specific and valuable biological activity. Such collaborations are essential for tackling the complex challenges of modern drug discovery and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.